molecular formula C12H16FNO3 B14884250 2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide

Cat. No.: B14884250
M. Wt: 241.26 g/mol
InChI Key: IFQJXYMHQZQCAG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group and a methoxypropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.

    Formation of 2-(2-fluorophenoxy)acetic acid: The 2-fluorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2-fluorophenoxy)acetic acid is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(3-methoxypropyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(3-methoxypropyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    2-(2-iodophenoxy)-N-(3-methoxypropyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C12H16FNO3/c1-16-8-4-7-14-12(15)9-17-11-6-3-2-5-10(11)13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15)

InChI Key

IFQJXYMHQZQCAG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)COC1=CC=CC=C1F

Origin of Product

United States

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